Ilicicolin H Ilicicolin H Ilicicolin H is an aromatic ketone in which the ketone carbonyl group is attached to a (1R,2R,4aS,7S,8aR)-4,7-dimethyl-1-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-2-yl group and a 4-hydroxy-5-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridin-3-yl group. Isolated from the from the "imperfect" fungus Cylindrocladium iliciola strain MFC-870. It has a role as an antimicrobial agent and a mitochondrial respiratory-chain inhibitor. It is a member of phenols, a pyridone, an aromatic ketone, a monohydroxypyridine, a carbobicyclic compound, a member of octahydronaphthalenes and an ilicicolin.
Ilicicolin H is a natural product found in Calonectria pyrochroa with data available.
Brand Name: Vulcanchem
CAS No.: 12689-26-8
VCID: VC20976912
InChI: InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1
SMILES: CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C
Molecular Formula: C27H31NO4
Molecular Weight: 433.5 g/mol

Ilicicolin H

CAS No.: 12689-26-8

Cat. No.: VC20976912

Molecular Formula: C27H31NO4

Molecular Weight: 433.5 g/mol

* For research use only. Not for human or veterinary use.

Ilicicolin H - 12689-26-8

Specification

Description Ilicicolin H is an aromatic ketone in which the ketone carbonyl group is attached to a (1R,2R,4aS,7S,8aR)-4,7-dimethyl-1-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-2-yl group and a 4-hydroxy-5-(4-hydroxyphenyl)-2-oxo-1,2-dihydropyridin-3-yl group. Isolated from the from the "imperfect" fungus Cylindrocladium iliciola strain MFC-870. It has a role as an antimicrobial agent and a mitochondrial respiratory-chain inhibitor. It is a member of phenols, a pyridone, an aromatic ketone, a monohydroxypyridine, a carbobicyclic compound, a member of octahydronaphthalenes and an ilicicolin.
Ilicicolin H is a natural product found in Calonectria pyrochroa with data available.
CAS No. 12689-26-8
Molecular Formula C27H31NO4
Molecular Weight 433.5 g/mol
IUPAC Name 3-[(1R,2S,4aS,7S,8aR)-4,7-dimethyl-1-[(E)-prop-1-enyl]-1,2,4a,5,6,7,8,8a-octahydronaphthalene-2-carbonyl]-4-hydroxy-5-(4-hydroxyphenyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C27H31NO4/c1-4-5-20-21-12-15(2)6-11-19(21)16(3)13-22(20)25(30)24-26(31)23(14-28-27(24)32)17-7-9-18(29)10-8-17/h4-5,7-10,13-15,19-22,29H,6,11-12H2,1-3H3,(H2,28,31,32)/b5-4+/t15-,19+,20+,21-,22+/m0/s1
Standard InChI Key BYVVOONSAAQMKI-RFKCMYLBSA-N
Isomeric SMILES C/C=C/[C@@H]1[C@H]2C[C@H](CC[C@@H]2C(=C[C@H]1C(=O)C3=C(NC=C(C3=O)C4=CC=C(C=C4)O)O)C)C
SMILES CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(C(=CNC3=O)C4=CC=C(C=C4)O)O)C)C
Canonical SMILES CC=CC1C2CC(CCC2C(=CC1C(=O)C3=C(NC=C(C3=O)C4=CC=C(C=C4)O)O)C)C

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